molecular formula C13H7Cl2FO2 B6356752 2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid CAS No. 1181596-14-4

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid

Cat. No.: B6356752
CAS No.: 1181596-14-4
M. Wt: 285.09 g/mol
InChI Key: SHMLYWPKKGMDLH-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid is an aromatic compound that features both dichlorophenyl and fluorobenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient and environmentally benign organoboron reagents is crucial for the scalability of this process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorobenzoic acid
  • 5-Fluorobenzoic acid
  • 2,5-Dichlorophenylacetic acid

Uniqueness

2-(2,5-Dichlorophenyl)-5-fluorobenzoic acid is unique due to the presence of both dichlorophenyl and fluorobenzoic acid moieties.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-7-1-4-12(15)10(5-7)9-3-2-8(16)6-11(9)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMLYWPKKGMDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653546
Record name 2',5'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181596-14-4
Record name 2',5'-Dichloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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